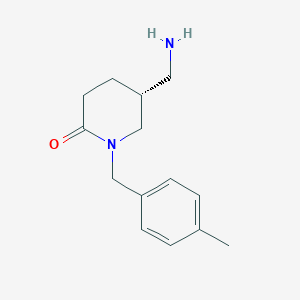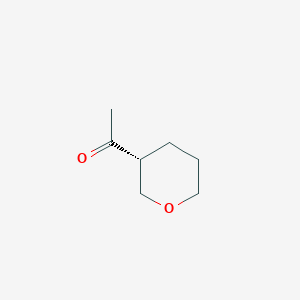
(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is an organic compound that belongs to the class of ketones It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one typically involves the use of starting materials such as tetrahydropyran and ethanone derivatives. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 1,5-hexanediol.
Introduction of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, using reagents like acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it a versatile intermediate.
Mechanism of Action
The mechanism of action of ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one: The enantiomer of the compound, which may have different biological activity.
1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one: A structural isomer with the ethanone group attached at a different position on the tetrahydropyran ring.
Uniqueness
®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is unique due to its specific stereochemistry and the position of the functional groups. This can result in distinct reactivity and biological activity compared to its isomers and enantiomers.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-[(3R)-oxan-3-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
OYUIDNXVSDOHKE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCCOC1 |
Canonical SMILES |
CC(=O)C1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


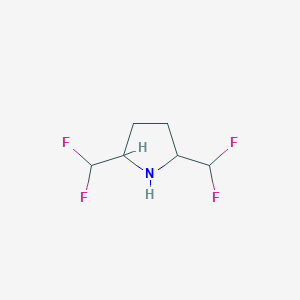
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
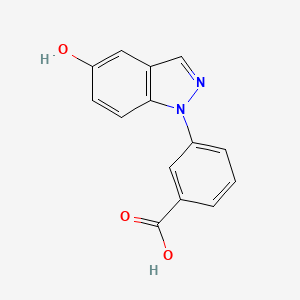
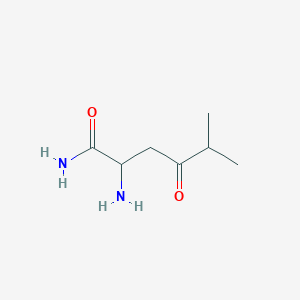
![2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13340318.png)
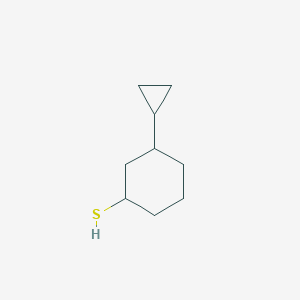
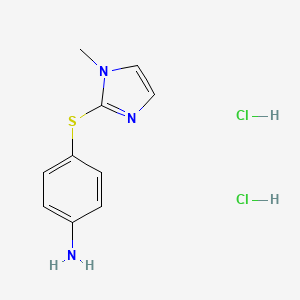
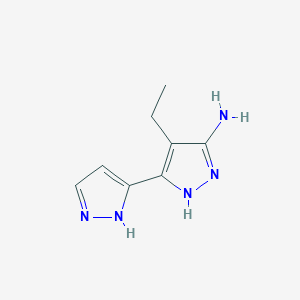

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
![Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13340367.png)
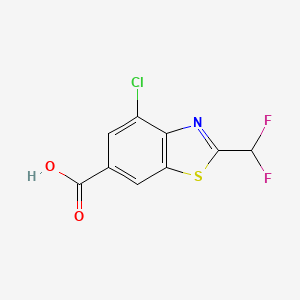
![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
